molecular formula C15H27NO5S B6764790 N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-(2-propan-2-yloxan-4-yl)acetamide

N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-(2-propan-2-yloxan-4-yl)acetamide

Cat. No.: B6764790
M. Wt: 333.4 g/mol
InChI Key: UVQFDWNEEYNQPP-UHFFFAOYSA-N
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Description

N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-(2-propan-2-yloxan-4-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an oxathiane ring and an acetamide group, which contribute to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-(2-propan-2-yloxan-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO5S/c1-11(2)14-7-12(3-4-21-14)8-15(17)16-9-13-10-22(18,19)6-5-20-13/h11-14H,3-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQFDWNEEYNQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(CCO1)CC(=O)NCC2CS(=O)(=O)CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-(2-propan-2-yloxan-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxathiane Ring: The oxathiane ring can be synthesized through the reaction of a suitable diol with a sulfur-containing reagent under acidic conditions.

    Introduction of the Acetamide Group: The acetamide group is introduced by reacting the oxathiane intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.

    Final Coupling: The final step involves coupling the oxathiane-acetamide intermediate with the 2-(2-propan-2-yloxan-4-yl) group using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-(2-propan-2-yloxan-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles like amines or thiols replace the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like triethylamine (TEA)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Amide derivatives, thioethers

Scientific Research Applications

N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-(2-propan-2-yloxan-4-yl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-(2-propan-2-yloxan-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity, which can disrupt metabolic pathways.

    Interacting with Proteins: Modulating protein-protein interactions, which can affect cellular signaling and function.

    Generating Reactive Oxygen Species (ROS): Inducing oxidative stress in cells, leading to cell death in certain contexts.

Comparison with Similar Compounds

N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-(2-propan-2-yloxan-4-yl)acetamide can be compared with other similar compounds, such as:

  • N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-1-propylsulfonylpiperidine-2-carboxamide
  • N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-(3-fluorophenyl)-2-morpholin-4-ylacetamide

These compounds share structural similarities but differ in their functional groups and overall reactivity. The unique combination of the oxathiane ring and acetamide group in this compound contributes to its distinct chemical and biological properties.

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